![molecular formula C68H82N6O24 B608624 11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione CAS No. 349662-86-8](/img/structure/B608624.png)
11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lomaiviticin A is an antitumor antibiotic from Micromonospora lomaivitiensis; benzo(a)fluorene related to kinamycins.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One of the primary research areas for complex organic compounds, such as the one , is their synthesis and characterization. For instance, the study by Chen, Ye, and Hu (2012) focused on the synthesis of a similarly complex compound through various chemical processes like etherification, oximation, and Beckmann rearrangement. This study demonstrates the intricate methods required to create such complex molecules and the techniques used for their characterization, like NMR and MS techniques, and X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).
Phytochemical Studies
Complex organic molecules are often studied in the context of phytochemistry. For example, Uddin et al. (2013) isolated new phenolic compounds from Sorbus lanata, including compounds with similar structural complexities. Such studies are crucial for understanding the diverse chemical constituents present in plants and their potential applications (Uddin et al., 2013).
Studies on Diazocoupling Reactions
Research by Hurst (1983) on the diazo coupling reactions of pyrimidines is relevant to understanding the chemical behavior of complex compounds with diazo groups. Such studies contribute to the broader understanding of organic synthesis techniques and the properties of diazo compounds (Hurst, 1983).
Nanoparticle Interactions
Investigations into the interactions between complex organic compounds and nanoparticles are also notable. Karadurmus et al. (2017) studied the effect of nanoparticles on the interaction of Epirubicin, an anthracycline antineoplastic, with DNA. Such studies are critical for developing new drug delivery systems and understanding how nanoparticles can influence drug-DNA interactions (Karadurmus et al., 2017).
Heterocyclic Chemistry
Research in heterocyclic chemistry, such as the work by Bialy and Gouda (2011), involves the synthesis of various compounds, including those with structural similarities to the complex compound . These studies contribute to pharmaceutical research and the development of new compounds with potential biological activities (Bialy & Gouda, 2011).
Eigenschaften
CAS-Nummer |
349662-86-8 |
|---|---|
Produktname |
11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione |
Molekularformel |
C68H82N6O24 |
Molekulargewicht |
1367.42 |
IUPAC-Name |
11,11'-bis(diazo)-1,1'-bis((5-(dimethylamino)-4-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,2'-diethyl-6,6',9,9'-tetrahydroxy-2,2'-bis((5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,2',3,3'-tetrahydro-1H,1'H-[3,3'-bibenzo[b]fluorene]-4,4',5,5',10,10'(11H,11'H)-hexaone |
InChI |
InChI=1S/C68H82N6O24/c1-13-67(97-37-20-32(80)56(74(9)10)24(4)92-37)51-46(45-48(54(51)72-70)62(86)42-30(78)18-16-28(76)40(42)60(45)84)63(87)50(66(67)96-36-21-33(89-11)57(81)25(5)93-36)52-64(88)44-43-47(61(85)41-29(77)17-15-27(75)39(41)59(43)83)53(71-69)49(44)65(95-35-19-31(79)55(73(7)8)23(3)91-35)68(52,14-2)98-38-22-34(90-12)58(82)26(6)94-38/h15-18,23-26,31-38,50,52,55-58,65-66,69-70,75-82H,13-14,19-22H2,1-12H3 |
InChI-Schlüssel |
JVXAYSMFVOJEHL-UHFFFAOYSA-N |
SMILES |
[NH-]=[N+]=c(c=12)c3c(C(C(C4C(c(c(=c5c(=O)c6c(O)ccc(O)c67)c7=O)c(C(OC8CC(O)C(N(C)C)C(C)O8)C4(OC9OC(C)C(O)C(OC)C9)CC)c5=[N+]=[NH-])=O)C(OC%10CC(OC)C(O)C(C)O%10)C3(CC)OC%11OC(C)C(N(C)C)C(O)C%11)=O)c1c(=O)c%12c(O)ccc(O)c%12c2=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lomaiviticin A; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



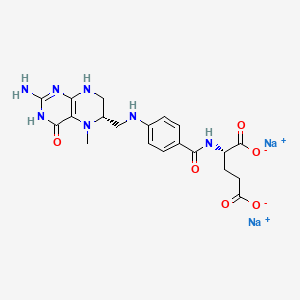


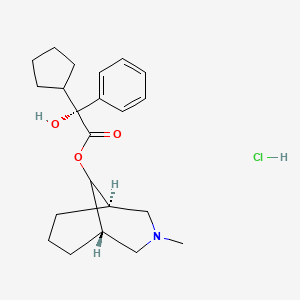
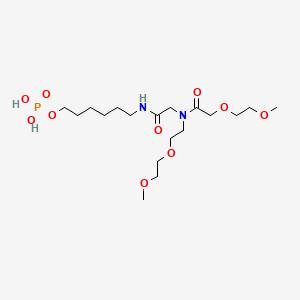

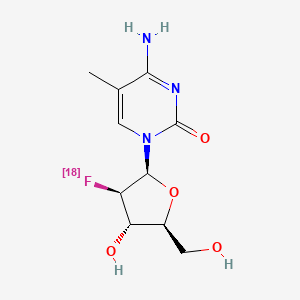

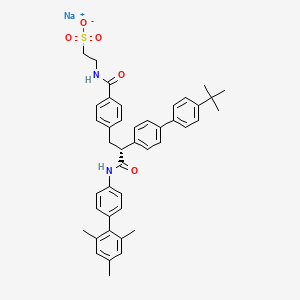
![N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide](/img/structure/B608558.png)
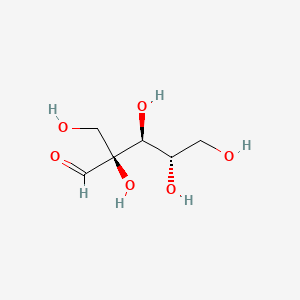
![3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid](/img/structure/B608562.png)